molecular formula C4H11O2PZn B3050757 zinc;diethylphosphinate CAS No. 284685-45-6

zinc;diethylphosphinate

Cat. No.: B3050757
CAS No.: 284685-45-6
M. Wt: 187.5 g/mol
InChI Key: KGMDMBZHGQDCLF-UHFFFAOYSA-N
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Description

Zinc diethylphosphinate is an organometallic compound with the chemical formula C8H20O4P2Zn. It is a colorless solid that is stable at room temperature. This compound is widely used in organic synthesis and serves as a catalyst in various chemical reactions, such as the hydrogenation of alkenes and the esterification of alkenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc diethylphosphinate can be synthesized by reacting diethylphosphinic acid or its alkali metal salt with zinc oxide. The reaction typically occurs in an aqueous medium, and the pH of the solution is adjusted to generate the desired precipitate . The process involves the following steps:

Industrial Production Methods

Industrial production of zinc diethylphosphinate follows similar synthetic routes but on a larger scale. The process involves continuous mixing and pH adjustment to ensure consistent product quality. The final product is then dried and purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Zinc diethylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with zinc diethylphosphinate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperature and pH conditions to ensure desired product formation .

Major Products Formed

The major products formed from reactions involving zinc diethylphosphinate depend on the type of reaction. For example, oxidation reactions may yield zinc phosphate derivatives, while substitution reactions can produce a variety of organometallic compounds .

Scientific Research Applications

Zinc diethylphosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which zinc diethylphosphinate exerts its effects involves its interaction with molecular targets and pathways. In flame retardancy, it acts by promoting char formation and inhibiting the release of flammable gases. The compound decomposes at high temperatures to form a protective char layer, which prevents the spread of flames .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc diethylphosphinate is unique due to its high phosphorus content and excellent compatibility with various polymers. It provides superior flame retardancy and thermal stability compared to other similar compounds .

Properties

CAS No.

284685-45-6

Molecular Formula

C4H11O2PZn

Molecular Weight

187.5 g/mol

IUPAC Name

diethylphosphinic acid;zinc

InChI

InChI=1S/C4H11O2P.Zn/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

KGMDMBZHGQDCLF-UHFFFAOYSA-N

SMILES

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Zn+2]

Canonical SMILES

CCP(=O)(CC)O.[Zn]

284685-45-6

physical_description

Dry Powder

Pictograms

Corrosive; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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